molecular formula C10H7BrINO2 B1378219 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester CAS No. 1352395-09-5

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester

Cat. No.: B1378219
CAS No.: 1352395-09-5
M. Wt: 379.98 g/mol
InChI Key: SBVATWACQLFCJC-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the bromination and iodination of indole derivatives. The process begins with the preparation of the indole core, followed by selective bromination and iodination at specific positions on the indole ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-indole-6-carboxylic acid methyl ester
  • 5-Bromo-indole-3-carboxylic acid methyl ester
  • 6-Bromo-indole-2-carboxylic acid methyl ester

Uniqueness

4-Bromo-3-iodo-indole-6-carboxylic acid methyl ester is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile modifications and applications compared to other indole derivatives .

Properties

IUPAC Name

methyl 4-bromo-3-iodo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVATWACQLFCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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